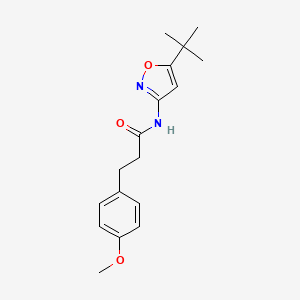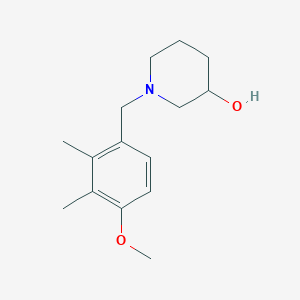
N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide, also known as compound 1, is a thiazole derivative that has shown promising results in scientific research for its potential use in various fields.
Mecanismo De Acción
The mechanism of action of N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide 1 involves the inhibition of various signaling pathways, including the NF-κB pathway, PI3K/Akt pathway, and MAPK pathway. By inhibiting these pathways, N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide 1 can reduce inflammation, induce apoptosis, and suppress cell proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide 1 have been studied extensively. In vitro studies have shown that N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide 1 can inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. In vivo studies have shown that N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide 1 can reduce tumor growth, reduce neuroinflammation, and improve memory function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide 1 is its high potency and selectivity towards its target proteins. This allows for a lower dosage requirement and reduces the risk of off-target effects. However, one of the limitations of N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide 1 is its poor solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide 1. One direction is to optimize the synthesis method to improve the yield and purity of the N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide 1 in vivo to better understand its efficacy and safety. Additionally, the potential use of N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide 1 in combination with other drugs or therapies should be explored to enhance its therapeutic effects. Finally, the development of novel analogs of N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide 1 with improved solubility and potency should be pursued.
Métodos De Síntesis
The synthesis of N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide 1 involves the reaction of 4-isobutylphenyl isothiocyanate with 4-ethoxyaniline in the presence of a base to form the intermediate product, which is then reacted with 2-bromoacetophenone to yield the final product. The synthesis method has been optimized to obtain a high yield of pure N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide 1.
Aplicaciones Científicas De Investigación
Compound 1 has been studied for its potential use in various fields, including cancer therapy, inflammation, and neurological disorders. In cancer therapy, N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide 1 has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. In inflammation, N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide 1 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide 1 has been shown to improve cognitive function and reduce neuroinflammation.
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2OS.BrH/c1-4-24-19-11-9-18(10-12-19)22-21-23-20(14-25-21)17-7-5-16(6-8-17)13-15(2)3;/h5-12,14-15H,4,13H2,1-3H3,(H,22,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOUXKBDQJNYSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)CC(C)C.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5612147 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

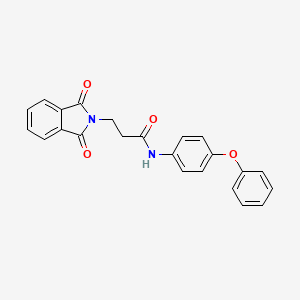
![ethyl 4-{[({2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B5203257.png)
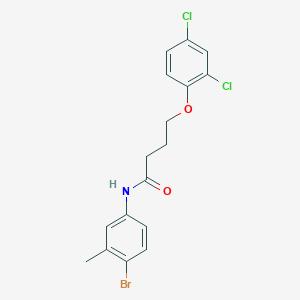
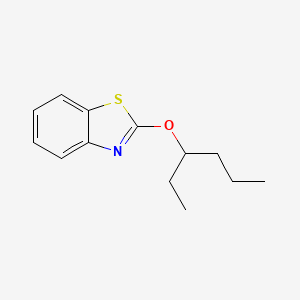
![5-[(3-methoxyphenoxy)methyl]-N-[4-(4-morpholinyl)benzyl]-3-isoxazolecarboxamide](/img/structure/B5203272.png)
![3-chloro-N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5203280.png)
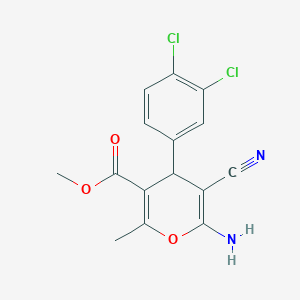
![ethyl 6-[(2-amino-2-oxoethyl)thio]-5-cyano-2-methyl-4-(3-nitrophenyl)-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B5203294.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B5203328.png)
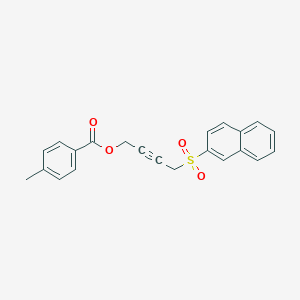
![5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5203343.png)
